molecular formula C15H17F3N4O4S2 B2461879 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane CAS No. 1903887-89-7

1-((1H-imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane

Cat. No.: B2461879
CAS No.: 1903887-89-7
M. Wt: 438.44
InChI Key: QLFFIIJXPQQANA-UHFFFAOYSA-N
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Description

1-((1H-Imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane (CAS 1903887-89-7) is a complex organic molecule with a molecular formula of C15H17F3N4O4S2 and a molecular weight of 438.45 g/mol . This compound features a 1,4-diazepane core, a seven-membered ring with two nitrogen atoms, which is symmetrically functionalized with two distinct sulfonyl groups. One sulfonyl group is linked to a 1H-imidazol-4-yl moiety, a nitrogen-rich heterocycle prevalent in biochemistry, while the other is connected to a 4-(trifluoromethyl)phenyl group . The presence of the trifluoromethyl (CF3) group is a critical structural feature, as this moiety is widely recognized in medicinal chemistry for its ability to profoundly influence a compound's properties, including enhancing metabolic stability, modulating lipophilicity, and improving binding affinity through electrostatic interactions . The combination of the diazepane scaffold with imidazole and trifluoromethylphenyl sulfonamide groups makes this compound a valuable intermediate for pharmaceutical research and development. Its structure suggests potential as a key scaffold for exploring interactions with biological targets such as enzymes and receptors. The compound is provided for non-human research applications only and is a valuable tool for scientists working in areas such as medicinal chemistry, drug discovery, and chemical biology. It is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1H-imidazol-5-ylsulfonyl)-4-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O4S2/c16-15(17,18)12-2-4-13(5-3-12)27(23,24)21-6-1-7-22(9-8-21)28(25,26)14-10-19-11-20-14/h2-5,10-11H,1,6-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFFIIJXPQQANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane is a complex organic molecule with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound features an imidazole ring, two sulfonyl groups, and a trifluoromethyl group, which contribute to its unique chemical properties. The presence of these functional groups enhances its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₈F₃N₅O₃S₂
Molecular Weight417.4 g/mol
CAS Number1904365-39-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imidazole ring can chelate metal ions in enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of enzyme-targeted therapies.
  • Antimicrobial Activity : The compound has shown promising results against Gram-positive bacteria, including Staphylococcus aureus. Its mechanism involves disrupting bacterial cell function and inhibiting biofilm formation, which is crucial for bacterial virulence.

Antimicrobial Efficacy

In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity. For example:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that the compound has MIC values ranging from 0.78 to 3.125 μg/ml against Staphylococcus aureus and Enterococcus faecalis .
  • Biofilm Formation : The compound effectively inhibits biofilm formation by more than 90% at concentrations of 2xMIC. It also shows substantial biofilm destruction capabilities, outperforming traditional antibiotics like vancomycin .

Case Study: Efficacy Against Biofilms

A notable study evaluated the compound's effectiveness in preventing and eliminating biofilms formed by Staphylococcus aureus. Results indicated:

  • At 2xMIC concentration, the compound inhibited biofilm formation by approximately 90% and destroyed nearly 70% of preformed biofilms.
  • Comparative studies showed that it was more effective than vancomycin in both inhibiting and eliminating biofilms .

Therapeutic Potential

The therapeutic implications of this compound extend beyond antimicrobial activity:

  • Anti-inflammatory Properties : Due to its structural characteristics, it may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Cancer Research : Preliminary investigations suggest potential anticancer properties, although further studies are needed to elucidate specific mechanisms and efficacy.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key structural differences and their impacts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-((1H-imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane (Target) C₁₆H₁₈F₃N₅O₄S₂ 473.47 4-(Trifluoromethyl)phenyl, 1H-imidazol-4-yl High lipophilicity, metabolic stability, potential enzyme inhibition
4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide C₁₆H₁₈F₃N₅O₃S 429.41 Trifluoromethylphenyl, carboxamide Enhanced target binding but reduced solubility compared to target compound
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane C₁₉H₂₆N₄O₄S₂ 438.56 Tetrahydronaphthalene, pyrazole Moderate lipophilicity; explored for kinase inhibition
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane C₁₇H₂₄N₄O₄S 380.46 Dimethylimidazole, dimethylfuran Lower metabolic stability; furan moiety may limit bioavailability

Q & A

What synthetic methodologies are recommended for preparing 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane?

Level : Basic
Answer :
The synthesis involves sequential sulfonylation of the 1,4-diazepane core. A typical route includes:

Sulfonyl chloride activation : React 1H-imidazole-4-sulfonyl chloride and 4-(trifluoromethyl)benzenesulfonyl chloride with 1,4-diazepane under anhydrous conditions. Use a polar aprotic solvent (e.g., THF) and a base like N,N-diisopropylethylamine to neutralize HCl byproducts .

Stepwise coupling : Prioritize sulfonylation at the less sterically hindered nitrogen atom first. Reaction temperatures (e.g., reflux at 66°C for 48 hours) and stoichiometric ratios (1:1.2 for diazepane:sulfonyl chloride) are critical to minimize side products .

Purification : Employ column chromatography (normal phase: 10% methanol in dichloromethane) followed by reverse-phase HPLC (e.g., 50% acetonitrile/0.1% aqueous formic acid) for high-purity isolation .

Which analytical techniques are essential for confirming the structure and purity of this compound?

Level : Basic
Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions and coupling patterns. For example, the imidazole proton resonates near δ 7.5–8.0 ppm, while the trifluoromethyl group appears as a singlet in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution LC/MS (e.g., ESI+) confirms molecular weight (expected m/z ~523.2) and detects isotopic patterns from sulfur and chlorine .
  • HPLC : Utilize Chromolith® or Purospher® STAR columns for purity assessment (>98%) under gradient elution (methanol:buffer, pH 4.6) .

How can reaction yields be optimized for large-scale synthesis?

Level : Advanced
Answer :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation kinetics .
  • Solvent optimization : Replace THF with DMF or acetonitrile to improve solubility of intermediates .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction times (e.g., 24 hours → 6 hours) while maintaining yields .
  • Byproduct mitigation : Add molecular sieves to absorb HCl, preventing decomposition of sensitive intermediates .

What potential pharmacological mechanisms are associated with this compound?

Level : Advanced
Answer :

  • Enzyme inhibition : The dual sulfonamide groups may mimic substrate motifs in bacterial folate synthesis (e.g., dihydropteroate synthase) or viral proteases, disrupting metabolic pathways .
  • Receptor modulation : The diazepane core could interact with GABAₐ or serotonin receptors, similar to anxiolytic agents. Computational docking studies (e.g., AutoDock Vina) predict binding affinity to targets like D3 dopamine receptors .
  • Cytotoxicity screening : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa) using MTT assays, comparing to known sulfonamide-based chemotherapeutics .

How should researchers resolve contradictions in biological activity data?

Level : Advanced
Answer :

  • Reproducibility checks : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to rule out experimental variability .
  • Impurity profiling : Use LC-MS to identify trace byproducts (e.g., desulfonated derivatives) that may skew bioactivity results .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing trifluoromethyl with cyano groups) to isolate contributing functional groups .

What safety protocols are critical during handling?

Level : Basic
Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .
  • Spill management : Neutralize sulfonyl chloride residues with sodium bicarbonate before disposal .
  • First aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes and consult a physician .

How can computational modeling predict target interactions?

Level : Advanced
Answer :

  • Molecular docking : Simulate binding to proteins (e.g., PDB: 3UG9) using software like Schrödinger Suite. Focus on hydrogen bonding between sulfonyl oxygens and active-site residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
  • QSAR models : Train algorithms on analogs to predict logP, solubility, and bioavailability, guiding lead optimization .

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